molecular formula C19H19ClN2O6S B11232408 Methyl 4-({[7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate

Methyl 4-({[7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate

Cat. No.: B11232408
M. Wt: 438.9 g/mol
InChI Key: KEQSBQCWQIYJGU-UHFFFAOYSA-N
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Description

Methyl 4-(7-chloro-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-amido)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazepine core, which is a seven-membered ring containing both nitrogen and oxygen atoms, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of methyl 4-(7-chloro-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-amido)benzoate involves multiple steps. One common synthetic route includes the reaction of 2,4-dinitrochlorobenzene with trifluoroethanol to form 2,4-dinitrochlorobenzene trifluoroethanol ether. This intermediate is then reacted with methanesulfonyl chloride to produce the desired compound .

Chemical Reactions Analysis

Methyl 4-(7-chloro-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-amido)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The chlorine atom in the benzoxazepine ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-(7-chloro-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-amido)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(7-chloro-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-amido)benzoate involves its interaction with specific molecular targets. The benzoxazepine core can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to methyl 4-(7-chloro-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-amido)benzoate include:

The uniqueness of methyl 4-(7-chloro-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-amido)benzoate lies in its benzoxazepine core, which provides distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H19ClN2O6S

Molecular Weight

438.9 g/mol

IUPAC Name

methyl 4-[(7-chloro-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carbonyl)amino]benzoate

InChI

InChI=1S/C19H19ClN2O6S/c1-27-19(24)12-3-6-14(7-4-12)21-18(23)17-9-10-22(29(2,25)26)15-11-13(20)5-8-16(15)28-17/h3-8,11,17H,9-10H2,1-2H3,(H,21,23)

InChI Key

KEQSBQCWQIYJGU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C

Origin of Product

United States

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